molecular formula C16H22N2O3S B2809673 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide CAS No. 2361914-18-1

4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide

Cat. No.: B2809673
CAS No.: 2361914-18-1
M. Wt: 322.42
InChI Key: GAKICHIQZIGTSE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it of interest for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Butanamide Chain: The butanamide chain can be introduced through a series of reactions, including amide bond formation using coupling reagents like EDCI or DCC.

    Introduction of the Methylsulfonylprop-2-enyl Group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions to introduce the methylsulfonylprop-2-enyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield dihydroindole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide involves its interaction with molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, influencing their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydroindol-1-yl)-4-oxo-butyric acid: This compound shares the indole moiety but differs in the functional groups attached to the indole ring.

    2-(2,3-Dihydro-1H-indol-1-yl)ethanamine: Another indole derivative with different substituents, used in various chemical and biological studies.

Uniqueness

4-(2,3-Dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide is unique due to its combination of the indole moiety with a butanamide chain and a methylsulfonylprop-2-enyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22(20,21)13-5-10-17-16(19)8-4-11-18-12-9-14-6-2-3-7-15(14)18/h2-3,5-7,13H,4,8-12H2,1H3,(H,17,19)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKICHIQZIGTSE-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)CCCN1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)CCCN1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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